

Ro5-3335 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Ro5-3335

Cat. No.: B1662637

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Technical Support Center: Ro5-3335

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **Ro5-3335**. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Ro5-3335** and what is its mechanism of action?

Ro5-3335 is a cell-permeable benzodiazepine compound that functions as an inhibitor of the core-binding factor (CBF) transcriptional complex.^{[1][2]} Specifically, it targets the interaction between two key proteins: Runt-related transcription factor 1 (RUNX1) and core-binding factor β (CBF β).^{[3][4]} By disrupting this interaction, **Ro5-3335** represses the transactivation of RUNX1/CBF β target genes, which are crucial for normal hematopoiesis and are often dysregulated in certain types of leukemia.^{[5][6]}

Q2: What are the primary research applications of **Ro5-3335**?

Ro5-3335 is primarily used in cancer research, particularly in the study of acute myeloid leukemia (AML) and other hematological malignancies where the RUNX1-CBF β pathway is implicated.^{[3][4]} It has been shown to preferentially kill human leukemia cell lines with CBF fusion proteins.^{[2][7]} Additionally, it is utilized in studies of hematopoiesis and developmental biology due to its role in inhibiting the function of the RUNX1/CBF β complex.^[5]

Q3: What is the solubility of **Ro5-3335** in common laboratory solvents?

Ro5-3335 exhibits high solubility in dimethyl sulfoxide (DMSO). It is sparingly soluble or insoluble in aqueous solutions like water and phosphate-buffered saline (PBS), as well as in ethanol. For detailed solubility data, please refer to the data table in the "Solubility and Stock Solution Preparation" section.

Q4: How should I store **Ro5-3335** powder and stock solutions?

The solid powder form of **Ro5-3335** should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer-term storage (up to one year).^{[4][7]} It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solubility and Stock Solution Preparation

Quantitative data on the solubility of **Ro5-3335** in various solvents is summarized below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of **Ro5-3335**.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	25.96 - 100	100 - 385	Highly soluble. Use of fresh, anhydrous DMSO is recommended. ^[2]
Water	Insoluble	Insoluble	Not recommended as a primary solvent.
Ethanol	Insoluble	Insoluble	Not recommended as a primary solvent.
PBS (pH 7.2)	Insoluble	Insoluble	Not recommended as a primary solvent.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of **Ro5-3335**.

Issue 1: **Ro5-3335** powder is difficult to dissolve in DMSO.

- Possible Cause: The DMSO may have absorbed moisture.
- Solution: Use a fresh, unopened bottle of anhydrous or molecular sieves-dried DMSO. Ensure the cap is tightly sealed immediately after use to prevent moisture absorption.
- Possible Cause: Insufficient mixing.
- Solution: Vortex the solution for several minutes. If the compound still does not fully dissolve, sonication can be employed to aid dissolution. Gentle warming of the solution to 37°C can also be helpful.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture media or PBS.

- Possible Cause: The aqueous solubility of **Ro5-3335** is very low, and the addition of the DMSO stock to an aqueous environment can cause it to precipitate out.
- Solution 1: Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to the final volume.
- Solution 2: Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration in your experiment (e.g., from 0.1% to 0.5%) may help keep the compound in solution. However, it is critical to run a vehicle control to ensure the higher DMSO concentration does not affect cell viability or the experimental outcome. The final DMSO concentration should generally be kept below 0.5%.
- Solution 3: Use of Pluronic F-127: For particularly challenging compounds, a small amount of Pluronic F-127 can be added to the aqueous medium to improve the solubility of

hydrophobic compounds.

Issue 3: Inconsistent or unexpected experimental results.

- Possible Cause: Degradation of **Ro5-3335** due to improper storage or handling.
- Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
- Possible Cause: Inaccurate concentration of the stock solution.
- Solution: Recalibrate your balance before weighing the compound. Ensure the compound is fully dissolved in the solvent before making further dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Ro5-3335** Stock Solution in DMSO

Materials:

- **Ro5-3335** (Molecular Weight: 259.69 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Allow the vial of **Ro5-3335** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh out the desired amount of **Ro5-3335** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.597 mg of **Ro5-3335**.

- Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
- Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
- If any particulates remain, sonicate the solution for 5-10 minutes.
- Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Treatment of Leukemia Cell Lines with **Ro5-3335**

Materials:

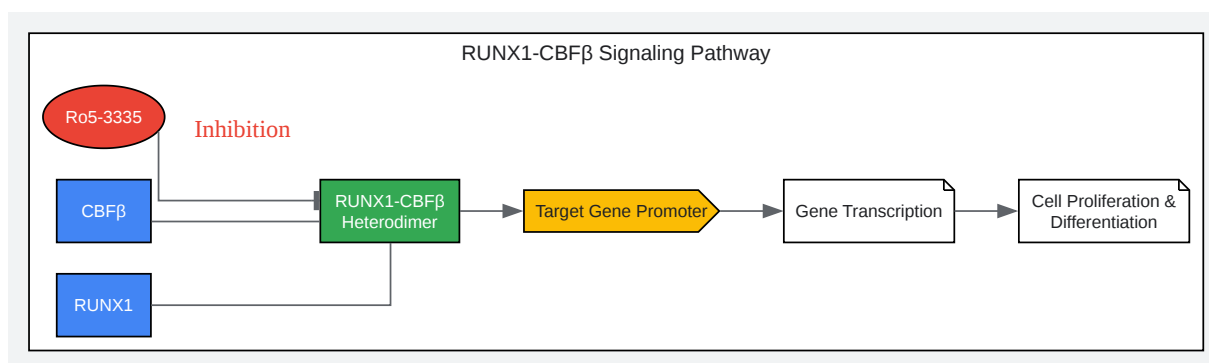
- Leukemia cell line of interest (e.g., ME-1, Kasumi-1, REH)[\[4\]](#)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 10 mM **Ro5-3335** stock solution in DMSO
- Sterile 96-well cell culture plates
- Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

- Culture the leukemia cells to a sufficient density for the experiment.
- On the day of the experiment, count the cells and adjust the cell density to the desired concentration (e.g., 1×10^5 cells/mL).
- Seed the cells into a 96-well plate at the desired volume (e.g., 100 μ L/well).

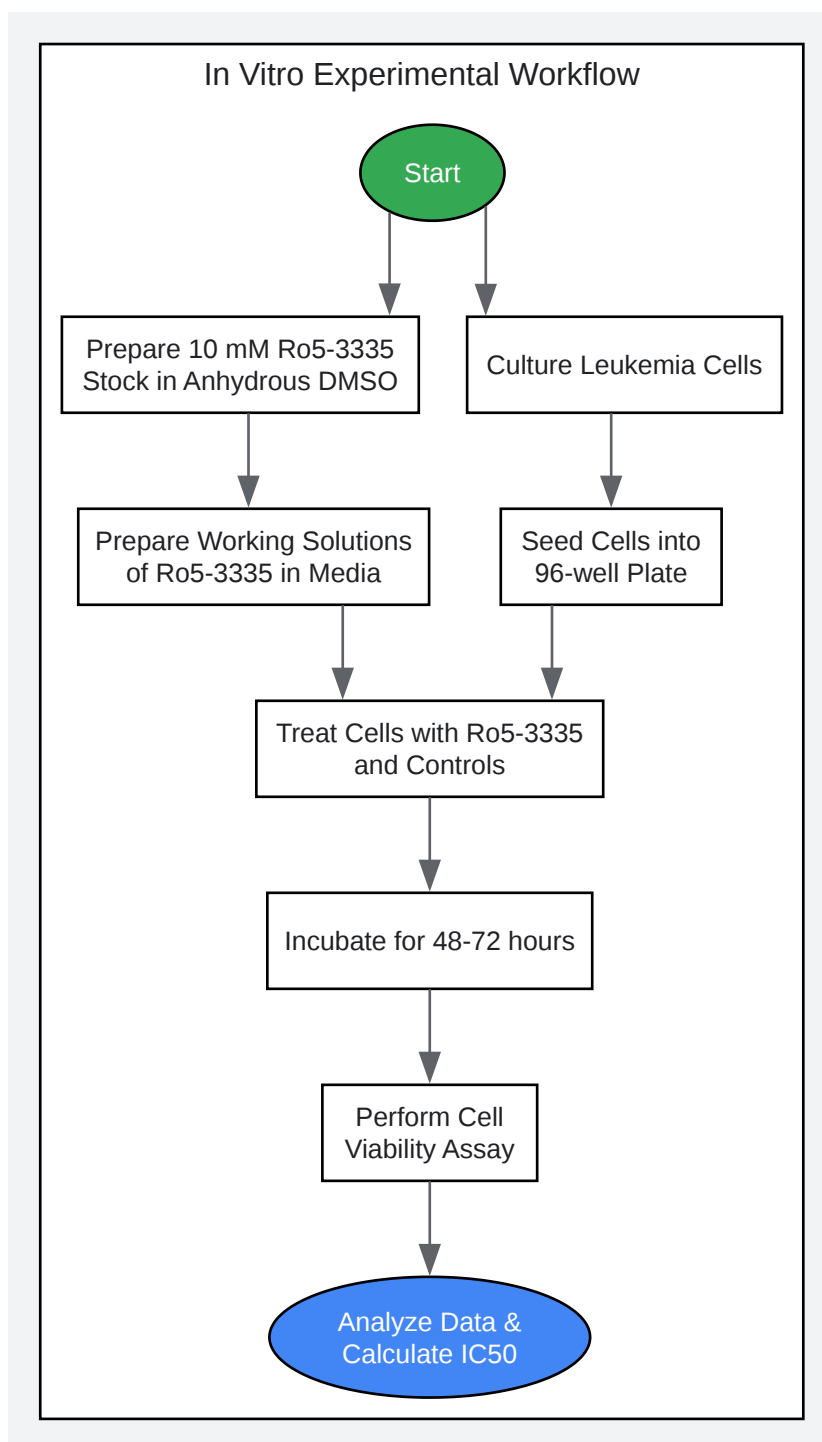
- Prepare a series of working solutions of **Ro5-3335** by diluting the 10 mM DMSO stock solution in complete cell culture medium. It is recommended to perform a stepwise dilution as described in the troubleshooting section to avoid precipitation.
- Add the **Ro5-3335** working solutions to the appropriate wells of the 96-well plate. Also, include a vehicle control (medium with the same final concentration of DMSO as the highest **Ro5-3335** concentration) and a negative control (medium only).
- Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
- After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
- The IC₅₀ value, the concentration of **Ro5-3335** that inhibits cell growth by 50%, can then be calculated. Published IC₅₀ values for some leukemia cell lines are approximately 1.1 μM for ME-1, 21.7 μM for Kasumi-1, and 17.3 μM for REH.[4]

Visualizations



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Caption: Mechanism of action of **Ro5-3335**.



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Caption: A typical in vitro experimental workflow.

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